molecular formula C15H20NO4P B14197727 Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate CAS No. 850231-88-8

Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate

Cat. No.: B14197727
CAS No.: 850231-88-8
M. Wt: 309.30 g/mol
InChI Key: JJRRGIKGSSEZID-UHFFFAOYSA-N
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Description

Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired phosphonate derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate can be compared with other indole derivatives such as:

Properties

CAS No.

850231-88-8

Molecular Formula

C15H20NO4P

Molecular Weight

309.30 g/mol

IUPAC Name

2-diethoxyphosphoryl-1-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C15H20NO4P/c1-4-19-21(18,20-5-2)10-14(17)15-11(3)16-13-9-7-6-8-12(13)15/h6-9,16H,4-5,10H2,1-3H3

InChI Key

JJRRGIKGSSEZID-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1=C(NC2=CC=CC=C21)C)OCC

Origin of Product

United States

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